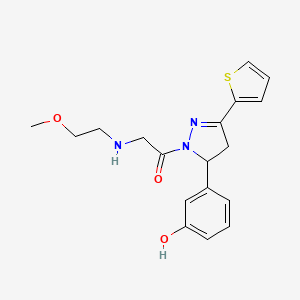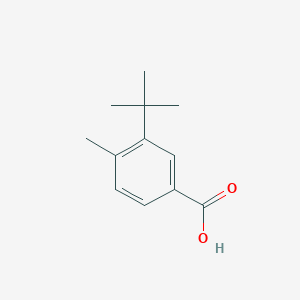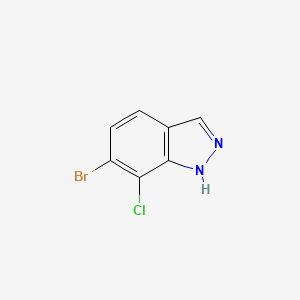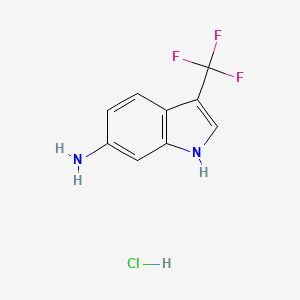
Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate, also known as BTPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTPC is a small molecule inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Stereoselective Piperidine Synthesis
Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate may be utilized in the stereoselective synthesis of piperidine structures, leveraging oxidative carbon–hydrogen bond functionalizations. This approach offers good to excellent levels of efficiency and stereocontrol, facilitating nearly instantaneous reactions at room temperature. Such methodologies are vital for creating complex molecular architectures found in pharmaceuticals and natural products (Brizgys, Jung, & Floreancig, 2012).
Synthesis of Thiophene and Pyrimidine Derivatives
Research into thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, as potent antitumor and antibacterial agents, involves the use of similar carbamate structures. These compounds, through a series of synthetic steps, have shown significant in vitro activity against various cancer cell lines and bacterial strains, indicating their potential in therapeutic applications (Hafez, Alsalamah, & El-Gazzar, 2017).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
In the study of flumatinib metabolism among chronic myelogenous leukemia patients, the understanding of metabolic pathways involving similar trifluoromethyl pyrimidinyl compounds is crucial. Identifying the main metabolites of such drugs helps in optimizing their pharmacokinetic profiles for better therapeutic efficacy (Gong, Chen, Deng, & Zhong, 2010).
Intramolecular Hydrofunctionalization of Allenes
The intramolecular exo-hydrofunctionalization of allenes, using gold(I) catalysts, is another application area. This compound analogs can participate in these reactions, leading to the formation of piperidine derivatives, demonstrating the versatility of these compounds in catalytic synthetic processes (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
Asymmetric Carbon-Carbon Bond Formations
The compound also finds application in asymmetric carbon-carbon bond formations in conjugate additions, serving as a precursor for the synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. These reactions are key for the enantioselective synthesis of compounds with potential pharmaceutical applications (Johnson, Jang, Slafer, Curtis, & Beak, 2002).
Eigenschaften
IUPAC Name |
benzyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)15-10-16(23-12-22-15)25-8-6-14(7-9-25)24-17(26)27-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKADBKLGYFPMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695037.png)
![1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2695038.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2695039.png)

![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)
![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)




